molecular formula C12H10BClO2 B3247291 [3-(4-chlorophenyl)phenyl]boronic acid CAS No. 180994-92-7

[3-(4-chlorophenyl)phenyl]boronic acid

Cat. No.: B3247291
CAS No.: 180994-92-7
M. Wt: 232.47 g/mol
InChI Key: OBMFOORMFRWPAP-UHFFFAOYSA-N
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Description

[3-(4-chlorophenyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C12H10BClO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a chlorine substituent.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-chlorophenyl)phenyl]boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials.

Biology

In biological research, this compound can be used to create bioconjugates for studying protein interactions and cellular processes.

Medicine

In medicinal chemistry, it is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry

Industrially, this compound is used in the production of polymers, electronic materials, and as intermediates in various chemical processes.

Safety and Hazards

Boronic acids, including 3-(4-Chlorophenyl)phenylboronic acid, are considered hazardous. They can cause harm if swallowed and can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in the synthesis of antidepressant molecules through metal-catalyzed procedures . They are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as 3-(4-Chlorophenyl)phenylboronic acid, with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

The mode of action of 3-(4-Chlorophenyl)phenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new Pd-C bond . This is followed by transmetalation, where the organoboron compound (3-(4-Chlorophenyl)phenylboronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-(4-Chlorophenyl)phenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of 3-(4-Chlorophenyl)phenylboronic acid may be influenced by its stability and solubility in biological environments.

Result of Action

The result of the action of 3-(4-Chlorophenyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of 3-(4-Chlorophenyl)phenylboronic acid is influenced by environmental factors such as pH and the presence of water . As mentioned, these compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the efficacy and stability of 3-(4-Chlorophenyl)phenylboronic acid in biological or aqueous environments may be limited. Care must be taken when considering these boronic esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorophenyl)phenyl]boronic acid typically involves the reaction of 4-chlorobiphenyl with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-chlorobiphenyl using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(4-chlorophenyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: It can be reduced to form biphenyl derivatives.

    Substitution: The boronic acid group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Formation of 4-chlorobiphenyl-3-ol.

    Reduction: Formation of 4-chlorobiphenyl.

    Substitution: Formation of various biphenyl derivatives depending on the coupling partner.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-chlorophenylboronic acid
  • Biphenyl-4-boronic acid

Uniqueness

Compared to similar compounds, [3-(4-chlorophenyl)phenyl]boronic acid offers a unique combination of a biphenyl structure with a chlorine substituent, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of complex organic molecules where specific electronic and steric effects are desired.

Properties

IUPAC Name

[3-(4-chlorophenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFOORMFRWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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